methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
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Overview
Description
Scientific Research Applications
- MTB derivatives have been explored for their potential as drug candidates. Researchers have synthesized and evaluated MTB analogs for various pharmacological activities, including antifungal, antibacterial, and anti-inflammatory effects .
- Docking studies against specific protein targets (such as AT1 receptors) have been conducted to assess their binding affinity and potential therapeutic relevance .
- MTB derivatives have been investigated as potential carbonic anhydrase inhibitors. Carbonic anhydrases play crucial roles in physiological processes, and inhibiting them can have therapeutic implications .
- MTB analogs have demonstrated antifungal activity. These compounds could be explored further for their efficacy against fungal infections .
- MTB derivatives have been evaluated for their anti-inflammatory effects. In vitro assays, such as egg albumin denaturation inhibition and red blood cell membrane stabilization, have been used to assess their potential .
Medicinal Chemistry and Drug Design
Carbonic Anhydrase Inhibitors
Antifungal Agents
Anti-Inflammatory Properties
Treatment of Viral Disorders and Cardiovascular Diseases
Safety and Hazards
properties
IUPAC Name |
methyl 4-(5-methyltetrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-5-3-8(4-6-9)10(15)16-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRSUDXRPALHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate |
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